Dichloro(methyl)phenylsilane is an organosilicon compound primarily used as a precursor in the synthesis of various silicon-containing polymers and materials. [, , ] Its importance in scientific research stems from its versatility in forming siloxane bonds, enabling the creation of materials with tailored properties like hydrophobicity and thermal stability. [, , ]
Dichloro(methyl)phenylsilane can be synthesized through various methods, with one common approach involving the reaction of methylphenyldichlorosilane with a reducing agent like lithium aluminum hydride. [] The specific conditions and reagents used can influence the yield and purity of the final product.
4.1. Plasma Polymerization: Dichloro(methyl)phenylsilane readily undergoes plasma polymerization, a technique utilizing plasma to initiate polymerization reactions. [, ] This process forms thin films with a complex structure comprising siloxane (Si-O-Si) backbones and various pendant groups. [, ] The addition of hydrogen gas during plasma polymerization can further influence the film's properties. [, ]
4.2. Condensation Reactions: The chlorine atoms in Dichloro(methyl)phenylsilane are reactive sites for condensation reactions, allowing for the formation of siloxane bonds with hydroxyl groups (-OH) present in other molecules. [] This reactivity is exploited in synthesizing siloxane polymers and modifying surfaces to impart hydrophobicity.
The mechanism of action of Dichloro(methyl)phenylsilane varies depending on the specific reaction. In plasma polymerization, the plasma generates reactive species that initiate the breakdown of the precursor molecule and subsequent polymerization. [, ] In condensation reactions, the chlorine atoms act as leaving groups, facilitating the formation of siloxane bonds.
Dichloro(methyl)phenylsilane is a liquid at room temperature. [] The specific physical and chemical properties are influenced by the molecular structure and the presence of the chlorine, methyl, and phenyl groups. The material exhibits thermal stability up to 300°C, after which it undergoes decomposition and further crosslinking with the incorporation of oxygen, leading to the formation of new siloxane bonds. [] Annealing the material increases its brittleness. []
7.1. Thin Film Deposition: Dichloro(methyl)phenylsilane is widely employed in thin film deposition through plasma polymerization techniques. [, ] The resulting thin films find applications in various fields:
7.2. Surface Modification: The reactive chlorine atoms in Dichloro(methyl)phenylsilane allow for surface modification through condensation reactions. [] This characteristic proves beneficial in various applications:
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